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molecular formula C18H28ClN B8296908 2-Di-n-butylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

2-Di-n-butylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B8296908
M. Wt: 293.9 g/mol
InChI Key: CJKZDTYGAKZOQC-UHFFFAOYSA-N
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Patent
US05389687

Procedure details

8-Chloro-2-tetralone (3 gm, 16.6 mMol) in toluene (25 mL) was reacted with dibutylamine (5.6 mL, 33.2 mMol) and sodium borohydride (2.0 gm) as described in Example 2 to give the title compound as a colorless oil (1.4 gm, 29%). The tosylate salt was formed and recrystallization (ethyl acetate) gave a colorless, crystalline solid (m.p.=73°-74° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH2:13]([N:17]([CH2:18][CH2:19][CH2:20][CH3:21])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)=O
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C1CC2=C(C=CC=C2CC1)Cl)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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